4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide
Description
Properties
IUPAC Name |
4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCNGZKONPLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367494 | |
| Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-56-1 | |
| Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Para-Amino Benzamide Intermediate
The synthesis of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide begins with the preparation of the para-amino benzamide intermediate. Two primary routes dominate industrial and laboratory practices:
Route 1: Nitro Reduction Pathway
-
Para-Nitrobenzoic Acid Chlorination :
Para-nitrobenzoic acid reacts with thionyl chloride (SOCl₂) or triphosgene in toluene at 0–5°C to form para-nitrobenzoyl chloride. Pyridine or triethylamine acts as an acid scavenger, achieving yields of 85–90%. -
Ammonolysis to Para-Nitrobenzamide :
The acyl chloride intermediate is treated with 10–30% aqueous ammonia in the presence of hexadecyltrimethylammonium chloride as a phase-transfer catalyst. This step proceeds at ≤40°C, yielding 97.2% para-nitrobenzamide. -
Catalytic Hydrogenation :
Para-nitrobenzamide undergoes hydrogenation using 5% palladium on carbon (Pd/C) under 0.5–1 MPa H₂ at 50–70°C. This reduction step achieves 94.6% yield of para-amino benzamide.
Route 2: Direct Amination
Alternative methods involve direct amination of para-nitrobenzoic acid derivatives, though these are less common due to lower selectivity.
Naphthalen-2-yloxyacetyl Chloride Synthesis
The naphthalene-containing moiety is prepared via:
-
Naphthalen-2-yloxyacetic Acid Formation :
Naphthalen-2-ol reacts with chloroacetic acid in a base (e.g., NaOH) at 80–100°C. -
Chlorination with Thionyl Chloride :
The carboxylic acid is converted to its acyl chloride using SOCl₂ in refluxing toluene, yielding >95% product.
Coupling Reaction and Final Product Formation
Amidation Conditions
The final step couples para-amino benzamide with naphthalen-2-yloxyacetyl chloride:
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Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
-
Temperature : 0°C to room temperature (20–25°C).
Reaction Optimization and Catalytic Enhancements
Phase-Transfer Catalysis in Ammonolysis
The use of hexadecyltrimethylammonium chloride in ammonolysis improves interfacial contact between aqueous ammonia and the organic phase, reducing reaction time from 12 hours to 3 hours while boosting yields from 85% to 97.2%.
Hydrogenation Efficiency
Comparative studies of catalysts in nitro-group reduction:
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 0.5 | 60 | 94.6 |
| Raney Nickel | 1.0 | 80 | 78.2 |
| PtO₂ | 0.3 | 50 | 85.4 |
Pd/C exhibits superior activity due to its high surface area and hydrogen adsorption capacity.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology for para-nitrobenzoyl chloride synthesis, achieving:
Waste Management
-
HCl Gas Capture : Generated during chlorination steps, HCl is absorbed in water to produce 20% hydrochloric acid for resale.
-
Pd/C Reuse : Spent catalyst is regenerated via nitric acid treatment, retaining 90% activity over five cycles.
Quality Control and Analytical Characterization
Purity Assessment
Spectroscopic Data
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O).
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH), 7.82–7.15 (m, 10H, naphthyl + benzamide).
Comparative Analysis of Synthetic Methodologies
The triphosgene-based method reduces HCl emissions, while Pd/C offers cleaner reduction versus Fe/HCl .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted amide derivatives.
Scientific Research Applications
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The naphthalene ring and benzamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences and biological activities of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide and analogous benzamides:
*Hypothesized based on structural similarity to kinase/HSP90 inhibitors (e.g., SNX-2112) .
Key Observations :
- Naphthalene vs.
- Linker Flexibility : The acetyl linker offers conformational flexibility, unlike rigid thiourea (A8) or indazolone (SNX-2112) groups, which may affect metabolic stability .
- Electron-Withdrawing Groups: Unlike DEGA’s diethylamino group (electron-donating), the naphthalene-oxy moiety is electron-withdrawing, possibly altering electronic distribution and reactivity .
Biological Activity
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to compile and analyze various studies that explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene moiety linked to an amide group, which is essential for its biological activity. The presence of the naphthyl group is believed to enhance its interaction with biological targets.
The biological activity of this compound has been primarily linked to its role as an inhibitor of certain enzymes involved in cancer progression. Research indicates that it may inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in various cancers.
Inhibition of Histone Deacetylases (HDACs)
Studies have shown that compounds with similar structures exhibit selective inhibition of HDACs. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated significant inhibitory effects on HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 to 260.7 nM . This suggests that this compound may similarly affect these targets, potentially leading to antiproliferative effects in cancer cells.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in tumor cells, contributing to its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2780 | 2.66 | Cell cycle arrest |
| HepG2 | 1.73 | Apoptosis induction |
These findings highlight the compound's efficacy in inhibiting cell growth and promoting programmed cell death.
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on HDAC Inhibitors : A study published in PubMed reported that a structurally related compound exhibited a significant increase in apoptosis in HepG2 cells through G2/M phase arrest . This suggests that similar mechanisms may be at play for this compound.
- Antitumor Activity : Another investigation focused on the antitumor properties of naphthalene derivatives indicated their potential as lead compounds for developing new cancer therapies. The structural similarities suggest that this compound could yield comparable results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
